methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a furan and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which is then esterified to form the methyl benzoate. The sulfamoyl group is introduced through a sulfonation reaction, followed by the addition of the furan and thiophene rings via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the ester group may produce the corresponding alcohol .
Scientific Research Applications
Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(2-(furan-2-yl)-2-hydroxyethyl)sulfamoyl)benzoate: Lacks the thiophene ring, which may affect its reactivity and binding properties.
Methyl 4-(N-(2-(thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate: Lacks the furan ring, which may alter its chemical behavior and applications.
Uniqueness
Methyl 4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is unique due to the presence of both furan and thiophene rings, which provide a combination of electronic and steric properties that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-10-26-11-14)16-3-2-9-25-16/h2-11,19,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRZQXQUCBNZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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